molecular formula C10H9NO B1348470 2-Methylbenzoylacetonitrile CAS No. 35276-81-4

2-Methylbenzoylacetonitrile

Cat. No.: B1348470
CAS No.: 35276-81-4
M. Wt: 159.18 g/mol
InChI Key: DMTQMHCHBQZTOJ-UHFFFAOYSA-N
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Description

2-Methylbenzoylacetonitrile, also known as 3-(2-Methylphenyl)-3-oxopropanenitrile, is an organic compound with the molecular formula C₁₀H₉NO. It is characterized by a benzoyl group attached to a nitrile group through a methylene bridge. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzoylacetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzoylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylbenzoylacetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbenzoylacetonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and pathways involved in inflammatory responses. The compound’s nitrile group can form interactions with active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

    Benzoylacetonitrile: Similar structure but lacks the methyl group on the benzene ring.

    2-Methylbenzaldehyde: Similar structure but contains an aldehyde group instead of a nitrile group.

    2-Methylbenzonitrile: Similar structure but lacks the carbonyl group.

Uniqueness: 2-Methylbenzoylacetonitrile is unique due to the presence of both a nitrile and a carbonyl group, which allows it to participate in a wider range of chemical reactions compared to its similar counterparts. This dual functionality makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(2-methylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTQMHCHBQZTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366401
Record name 2-METHYLBENZOYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35276-81-4
Record name 2-METHYLBENZOYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methylphenyl)-3-oxopropanenitrile
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